6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylic acid;hydrochloride
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Description
The compound “6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylic acid;hydrochloride” is a chemical compound with the linear formula C12H23N4Cl1 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles and 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines with alkylating reagents leads to the formation of quaternary imidazolium salts .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C12H22N4.ClH/c1-3-15(4-2)9-11-12-8-13-6-5-7-16(12)10-14-11;/h10,13H,3-9H2,1-2H3;1H . This indicates the presence of an imidazole ring in the structure .Chemical Reactions Analysis
The compound can undergo reactions with alkylating reagents to form quaternary imidazolium salts . The exact reactions that this specific compound can undergo are not mentioned in the available resources.Physical And Chemical Properties Analysis
The compound is a solid . The InChI code for the compound is 1S/C12H22N4.ClH/c1-3-15(4-2)9-11-12-8-13-6-5-7-16(12)10-14-11;/h10,13H,3-9H2,1-2H3;1H , which provides information about its molecular structure .Safety And Hazards
properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c12-9(13)7-1-2-8-10-4-6-11(8)5-3-7;/h4,6-7H,1-3,5H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDHXPAEPWMRTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=CN2CCC1C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylic acid;hydrochloride |
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